molecular formula C7H15FO2 B12612357 3-tert-Butoxy-2-fluoropropan-1-ol CAS No. 916069-78-8

3-tert-Butoxy-2-fluoropropan-1-ol

Cat. No.: B12612357
CAS No.: 916069-78-8
M. Wt: 150.19 g/mol
InChI Key: SCYABZGTLHPOBO-UHFFFAOYSA-N
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Description

3-tert-Butoxy-2-fluoropropan-1-ol is an organic compound with the molecular formula C7H15FO2 It is characterized by the presence of a tert-butoxy group and a fluorine atom attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxy-2-fluoropropan-1-ol typically involves the reaction of 3-fluoropropan-1-ol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxy-2-fluoropropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-tert-Butoxy-2-fluoropropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butoxy-2-fluoropropan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butoxy group and fluorine atom contribute to its reactivity and ability to participate in various chemical reactions. These interactions can affect enzyme activity, metabolic processes, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butoxy-2-fluoropropan-1-ol is unique due to the combination of the tert-butoxy group and fluorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .

Properties

CAS No.

916069-78-8

Molecular Formula

C7H15FO2

Molecular Weight

150.19 g/mol

IUPAC Name

2-fluoro-3-[(2-methylpropan-2-yl)oxy]propan-1-ol

InChI

InChI=1S/C7H15FO2/c1-7(2,3)10-5-6(8)4-9/h6,9H,4-5H2,1-3H3

InChI Key

SCYABZGTLHPOBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(CO)F

Origin of Product

United States

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